5-methylindolo[3,2-b]quinoline;hydrate
Description
Context within the Indoloquinoline Alkaloid Family
5-Methylindolo[3,2-b]quinoline belongs to the indoloquinoline class of alkaloids. nih.govbritannica.com Alkaloids are a diverse group of naturally occurring chemical compounds that contain basic nitrogen atoms. The indoloquinoline family is characterized by a tetracyclic (four-ring) system where an indole (B1671886) ring is fused to a quinoline (B57606) ring. nih.govbenthamdirect.comnih.gov The parent skeleton, with no substitutions, is known as quindoline (B1213401) (indolo[3,2-b]quinoline). nih.gov
While the unsubstituted quindoline skeleton shows minimal biological activity, the introduction of a methyl group at the N-5 position results in 5-methylindolo[3,2-b]quinoline, or cryptolepine (B1217406), a compound with a broad spectrum of notable biological activities. nih.govbenthamdirect.comnih.gov This compound is the most prominent member of the indolo[3,2-b]quinoline subgroup.
The indoloquinoline family also includes several structural isomers of cryptolepine, where the indole and quinoline rings are fused in different orientations. These isomers, which include neocryptolepine (B1663133) and isocryptolepine, are often found alongside cryptolepine in its natural source. wikipedia.orgnih.gov Over a dozen indoloquinoline alkaloids have been isolated and characterized from the plant Cryptolepis sanguinolenta. nih.gov
Table 1: Key Isomers of the Indoloquinoline Alkaloid Family
| Compound Name | Systematic Name | Structural Class |
| Cryptolepine | 5-methyl-5H-indolo[3,2-b]quinoline | Indolo[3,2-b]quinoline |
| Neocryptolepine | 5-methyl-5H-indolo[2,3-b]quinoline | Indolo[2,3-b]quinoline |
| Isocryptolepine | 5-methyl-5H-indolo[3,2-c]quinoline | Indolo[3,2-c]quinoline |
| Quindoline | 5H-indolo[3,2-b]quinoline | Indolo[3,2-b]quinoline |
Significance of the Indolo[3,2-b]quinoline Core Structure in Chemical Biology
The rigid, planar tetracyclic structure of the indolo[3,2-b]quinoline core is fundamental to its biological significance. nih.govbenthamdirect.com This planarity allows compounds like cryptolepine to function as DNA intercalators. nih.govresearchgate.net Intercalation is a process where a molecule inserts itself between the base pairs of the DNA double helix. This interaction can disrupt DNA replication and transcription, leading to cytotoxic effects against various cells. lindenbotanicals.com
Furthermore, the indolo[3,2-b]quinoline scaffold is associated with the inhibition of topoisomerase II. nih.govresearchgate.net Topoisomerases are essential enzymes that manage the topological state of DNA during cellular processes. By stabilizing the complex between topoisomerase II and DNA, indoloquinoline derivatives can prevent the re-ligation of DNA strands, leading to double-strand breaks and ultimately inducing apoptosis (programmed cell death). nih.govlindenbotanicals.comradioloncol.comnih.gov The broad spectrum of activities attributed to cryptolepine, including its antiplasmodial, and cytotoxic properties, is largely linked to these mechanisms of DNA intercalation and topoisomerase II inhibition. nih.govlindenbotanicals.com
Historical Development and Initial Synthetic Perspectives of Cryptolepine
The history of 5-methylindolo[3,2-b]quinoline is unusual in that its chemical synthesis predates its isolation from a natural source. nih.gov The first synthesis was reported by Fichter and coworkers in 1906. nih.gov It was not until 1929 that the compound was first isolated by Clinquart from the plant Cryptolepis triangularis. nih.gov Later, it was identified as the major alkaloid from the roots of the West African shrub Cryptolepis sanguinolenta, a plant used extensively in traditional African medicine. nih.govwikipedia.orgnih.gov The roots of this plant are a rich source of cryptolepine and its isomers. wikipedia.orgnih.gov
The first reported synthesis of the core indolo[3,2-b]quinoline (quindoline) structure by Holt and Petrow involved long reaction times. nih.gov Early synthetic approaches to cryptolepine itself often involved the methylation of the parent quindoline scaffold at the N-5 position using reagents like methyl iodide. nih.gov Another early approach to an isomer, isocryptolepine, was reported in 1950 by Kermack and Storey, who employed a modification of the Graebe–Ullmann carbazole (B46965) synthesis. nih.govrsc.org These initial synthetic studies laid the groundwork for the development of more efficient and diverse methods for creating cryptolepine and its analogues for further research. nih.govresearchgate.net
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C16H14N2O |
|---|---|
Molecular Weight |
250.29 g/mol |
IUPAC Name |
5-methylindolo[3,2-b]quinoline;hydrate |
InChI |
InChI=1S/C16H12N2.H2O/c1-18-15-9-5-2-6-11(15)10-14-16(18)12-7-3-4-8-13(12)17-14;/h2-10H,1H3;1H2 |
InChI Key |
AOTFRBDOIUZYCT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C=C3C1=C4C=CC=CC4=N3.O |
Origin of Product |
United States |
Synthetic Methodologies for 5 Methylindolo 3,2 B Quinoline and Analogues
Classical Synthetic Approaches to the Indolo[3,2-b]quinoline Scaffold
Traditional methods for constructing the indolo[3,2-b]quinoline core often rely on condensation reactions and cyclizations that, while foundational, may require harsh conditions or long reaction times.
The condensation of an indole-based precursor with a suitable reaction partner is a cornerstone of classical synthesis for this scaffold. These reactions typically involve the electrophilic carbonyl group at the C-3 position of an isatin (B1672199) (indole-2,3-dione) derivative reacting with a nucleophilic carbon, such as that from an active methylene (B1212753) compound like 3-acetylindoxyl or its analogues. scielo.brresearchgate.net
A representative classical approach involves the condensation of 1-acetyl-3-oxoindole with a substituted benzaldehyde, followed by cyclization. For instance, the condensation of 1-acetyl-3-oxoindole with 2-nitro-3-methoxybenzaldehyde, using a catalytic amount of piperidine, produces an intermediate which, upon hydrogenation, yields the substituted quindoline (B1213401). nih.gov Subsequent hydrolysis can remove the acetyl group to afford the final product. nih.gov While effective, a significant drawback of some early methods, such as the one developed by Holt and colleagues, was the lengthy reaction times, which could extend for more than ten days for the initial step. nih.gov
Table 1: Example of a Classical Condensation Approach
| Reactants | Catalyst/Reagents | Product Type | Reference |
| 1-acetyl-3-oxoindole and 2-nitro-3-methoxybenzaldehyde | 1. Piperidine (cat.)2. H₂, Pd/C3. KOH | Substituted Quindoline | nih.gov |
Modern and Efficient Synthetic Strategies
To overcome the limitations of classical methods, researchers have developed more efficient and versatile synthetic strategies, often employing metal catalysis, photochemical methods, and named reactions that proceed under milder conditions.
Palladium-catalyzed cross-coupling reactions have become a powerful tool for the synthesis of complex heterocyclic systems, including the indolo[3,2-b]quinoline scaffold. mdpi.com These methods facilitate the formation of key carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds required for constructing the tetracyclic core. nih.govnih.gov
One prominent strategy involves a Suzuki coupling between an iodoquinoline and an indoleboronic acid derivative. nih.gov This reaction forms a biaryl compound, which can then undergo intramolecular cyclization upon heating with pyridinium (B92312) chloride to furnish the quindoline skeleton. nih.gov Another approach involves the N-arylation of an aminoquinoline with an organobismuth reagent, followed by a palladium(II) acetate-catalyzed intramolecular cyclization to yield the final product, though this can sometimes produce a mixture of linear and angularly fused isomers. nih.gov More advanced palladium-catalyzed methods include tandem sequences where multiple bonds are formed in a single pot, such as the coupling of 2-iodoaniline (B362364) with α,β-unsaturated carbonyl compounds to form 3-substituted quinolin-2(1H)-ones, which are precursors to the target scaffold. nih.gov
Table 2: Examples of Palladium-Catalyzed Reactions for Scaffold Synthesis
| Reaction Type | Catalyst/Ligand | Key Intermediates | Advantage | Reference(s) |
| Suzuki Coupling | Pd(PPh₃)₄ | Iodoquinoline, Indoleboronic acid | High yield biaryl formation | nih.gov |
| Intramolecular C-H Arylation | Pd(OAc)₂ | 3-Anilinoquinoline | Direct C-H functionalization | nih.gov |
| Heck Coupling / Cyclization | Pd(OAc)₂ / PPh₃ | 2-Iodoaniline, α,β-unsaturated esters | Forms quinolinone precursor | nih.gov |
| Buchwald-Hartwig Amination | Pd₂(dba)₃ / Xantphos | Protected N-hydroxyamides, Benzaldehydes | Good to excellent yields | nih.gov |
Photochemical reactions and strategies involving reactive intermediates like nitrenes offer alternative pathways for ring closure. An oxidative photocyclization can be employed where an intermediate like 3-anilinoquinoline is irradiated in the presence of iodine to induce cyclization, affording the indolo[3,2-b]quinoline product. nih.gov
A notable strategy that avoids photochemistry involves the generation and insertion of a nitrene intermediate. A synthetic route starting from 2-nitroacetophenone utilizes a Vilsmeier-Haack reaction to produce a β-chlorocinnamaldehyde derivative. nih.gov This intermediate reacts with an aniline (B41778) to form an enaminoimine hydrochloride, which upon thermal cyclization yields a 2-(2-nitrophenyl)quinoline. The crucial step is the subsequent heating of this nitro compound with triethyl phosphate (B84403), which generates a nitrene intermediate that undergoes intramolecular C-H insertion to complete the tetracyclic quindoline system. nih.gov
The aza-Wittig reaction is a powerful method for synthesizing nitrogen-containing heterocycles under mild conditions. nih.govlookchem.com The reaction typically involves the intramolecular reaction between an iminophosphorane and a carbonyl group. For quinoline (B57606) synthesis, this is often achieved through a cascade sequence.
A common approach starts with an o-azidobenzaldehyde. nih.govlookchem.com This starting material can undergo a Knoevenagel condensation with an active methylene compound. The resulting product then reacts with a phosphine (B1218219) (e.g., triphenylphosphine), where the azide (B81097) is converted to an iminophosphorane via the Staudinger reaction. lookchem.com This intermediate rapidly undergoes an intramolecular aza-Wittig cyclization with the nearby carbonyl group to construct the quinoline ring in good to excellent yields. nih.gov This method is valued for its efficiency and the mild, neutral conditions under which the ring closure occurs. lookchem.com
The Pictet-Spengler reaction is a classic and widely used method for synthesizing tetrahydro-β-carbolines and related indole (B1671886) alkaloids. wikipedia.orgsci-hub.se The reaction involves the condensation of a β-arylethylamine (like tryptamine) with an aldehyde or ketone, followed by an acid-catalyzed electrophilic cyclization onto the indole ring. wikipedia.org
While traditionally used for other alkaloid systems, this reaction has been adapted for the synthesis of indoloquinoline isomers. For example, the cyclocondensation of 3-[2-aminophenyl]indole with an aldehyde under Pictet-Spengler conditions leads to the formation of the indolo[2,3-c]quinoline scaffold through regioselective cyclization at the C-2 position of the indole. semanticscholar.org Modern variations of this reaction, such as the N-acyliminium ion Pictet-Spengler reaction, use a highly electrophilic N-acyliminium ion intermediate, which allows the cyclization to proceed under very mild conditions with a broader range of aromatic systems. wikipedia.org This approach has been used to construct complex polycyclic frameworks efficiently. nih.gov
Fischer Indole Cyclization
The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a cornerstone reaction in heterocyclic chemistry for producing an indole ring from a phenylhydrazine (B124118) and a suitable aldehyde or ketone under acidic conditions. nih.gov The reaction is typically catalyzed by Brønsted acids like polyphosphoric acid (PPA) and p-toluenesulfonic acid, or Lewis acids such as zinc chloride and boron trifluoride. nih.govniscpr.res.in
The mechanism proceeds through several key steps:
Formation of a phenylhydrazone from the reaction of a phenylhydrazine with a carbonyl compound. niscpr.res.in
Isomerization of the phenylhydrazone to its enamine tautomer. nih.gov
A acs.orgacs.org-sigmatropic rearrangement (a type of pericyclic reaction) of the protonated enamine, which is the crucial bond-forming step. niscpr.res.in
Subsequent loss of ammonia (B1221849) and rearomatization to form the final indole ring. nih.gov
While direct application to the full indolo[3,2-b]quinoline system is part of more complex tandem strategies, the Fischer methodology is fundamental for creating the indole portion of the molecule. For instance, a three-component synthesis of 3-arylmethylindoles can be achieved through a one-pot Heck isomerization followed by a Fischer indolization sequence. nih.gov A homologation of the classic Fischer synthesis has also been developed, which utilizes N-aryl-N′-cyclopropyl hydrazines to undergo a homo-diaza-Cope rearrangement, ultimately yielding quinoline derivatives. researchgate.net This demonstrates the versatility of the core principles of the Fischer reaction in accessing the constituent rings of the indoloquinoline framework.
One-Pot and Cascade Reactions
To enhance synthetic efficiency, reduce waste, and shorten pathways, one-pot and cascade (or tandem) reactions are highly valuable. These strategies allow for the construction of complex molecules like indoloquinolines from simpler precursors in a single reaction vessel without isolating intermediates.
One such approach is a microwave-assisted one-pot sequence involving a Heck isomerization and Fischer indolization (HIFI), which can be used to synthesize various indole derivatives. nih.gov Another powerful method involves a copper-catalyzed tandem transformation of Ugi adducts. nih.gov In this protocol, an initial Ugi multicomponent reaction creates a bis-amide intermediate, which then undergoes an intramolecular C-H/N-H bond functionalization to yield indolo[2,3-c]quinoline derivatives in moderate to excellent yields. nih.gov
Iron-promoted cascade reactions have been shown to selectively produce 2-substituted indole-3-carboxylates from propargylamines. organic-chemistry.org Furthermore, nickel-catalyzed systems provide a one-pot entry for preparing various pyrrolo- and indoloquinolines through successive C-C and C-N bond formation. rsc.org These cascade processes, which often involve multiple catalytic cycles, are highly effective for building the fused heterocyclic system from acyclic or simpler cyclic precursors.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has become a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. organic-chemistry.orgnih.govnih.gov The synthesis of quinoline and indole heterocycles is particularly amenable to this technology.
An efficient, catalyst-free, one-pot procedure for synthesizing novel dihydropyrido[2,3-d]pyrimidines and dihydro-1H-pyrazolo[3,4-b]pyridines bearing a quinoline fragment has been developed using microwave irradiation. rsc.org The synthesis of isocryptolepine, an isomer of cryptolepine (B1217406), has been achieved via a microwave-assisted strategy involving two irradiation stages. A solventless mixture of precursors was first irradiated to form a benzotriazole (B28993) derivative, followed by a second irradiation in the presence of pyrophosphoric acid to yield the final indoloquinoline product. nih.gov
In other examples, palladium-catalyzed intramolecular oxidative coupling to form functionalized 2-methyl-1H-indole-3-carboxylate derivatives showed significantly improved yields and reduced reaction times under microwave heating compared to conventional methods. rsc.org For instance, the synthesis of methyl 5-chloro-2-methyl-1H-indole-3-carboxylate was achieved in 90% yield after 1 hour with microwave irradiation, whereas conventional heating required 16 hours to obtain a 73% yield. rsc.org
| Product | Method | Time (h) | Yield (%) |
|---|---|---|---|
| Methyl 5-chloro-2-methyl-1H-indole-3-carboxylate | Microwave (µW) | 1 | 90 |
| Conventional (Δ) | 16 | 73 | |
| Methyl 5,7-dichloro-2-methyl-1H-indole-3-carboxylate | Microwave (µW) | 1 | 88 |
| Conventional (Δ) | 16 | 70 |
PEG-Promoted and Visible Light-Induced Methodologies
Modern synthetic chemistry emphasizes the use of green and sustainable methods. Polyethylene (B3416737) glycol (PEG) as a reaction medium and visible light as an energy source are two such approaches that have been applied to the synthesis of heterocyclic compounds.
PEG-Promoted Synthesis Polyethylene glycol (PEG) is a non-toxic, biodegradable, and recyclable solvent that can also act as a catalyst or promoter in organic reactions. rsc.orgrsc.org PEG-400 has been successfully used as a green reaction medium for the one-pot, multi-component synthesis of complex spirooxindole derivatives. rsc.orgrsc.org Similarly, PEG-600 has been employed as a medium for the Knoevenagel condensation between quinoline-2-aldehyde and 2,4-thiazolidinedione (B21345) without the need for a base catalyst. niscpr.res.in In some applications, PEG is not just a solvent but is incorporated into the final structure; N-PEGylated quinoline derivatives have been synthesized by coupling PEG with an aminoquinoline, using the polymer as a carrier. nih.gov These examples highlight PEG's utility in promoting reactions relevant to the formation of quinoline and indole scaffolds under environmentally benign conditions.
Visible Light-Induced Methodologies Visible light photoredox catalysis has emerged as a powerful and green strategy for forging chemical bonds under mild conditions. rsc.org This approach has been extensively used for the synthesis of quinolines and related heterocycles. rsc.org For example, a photocatalyst-free, three-component radical tandem cyclization has been developed under visible light to produce difluoroamidosulfonylated quinolines. rsc.org
More directly relevant to the target scaffold, protocols for the synthesis of indolo[2,1-a]isoquinoline and indoloquinolinone skeletons have been established using visible-light-induced transformations. acs.orgacs.org These reactions often proceed through radical cascade cyclizations under redox-neutral conditions, tolerating a wide variety of functional groups. acs.org One method for synthesizing polysubstituted quinolines involves the reaction of vinyl azides with α-carbonyl benzyl (B1604629) bromides, where an iridium-based photocatalyst generates an iminyl radical under blue LED irradiation, initiating the cyclization sequence. researchgate.net These methods avoid harsh reagents and high temperatures, representing a sustainable pathway to complex N-heterocycles.
Targeted Synthesis of N-5 Alkylated Indoloquinolines (Cryptolepine and its Structural Analogues)
The final step in many syntheses of cryptolepine (5-methyl-10H-indolo[3,2-b]quinoline) and its analogues is the alkylation of the indole nitrogen at the N-5 position. rsc.org A common and effective strategy involves the prior construction of the tetracyclic core, known as quindoline (10H-indolo[3,2-b]quinoline), followed by N-alkylation.
The synthesis of the quindoline core is often achieved by condensing isatin (or a substituted derivative) with O,N-acetylindoxyl in the presence of a base like potassium hydroxide (B78521) to form quindoline-11-carboxylic acid. rsc.org This acid can then be decarboxylated to yield quindoline. Alternatively, a route involving the cyclization of an anthranilic acid derivative with polyphosphoric acid yields a quindolone, which is then treated with phosphorus oxychloride to give an 11-chloroquindoline intermediate. rsc.org
Once the quindoline or a suitable precursor is obtained, the crucial N-5 methylation is typically performed using an alkylating agent. Iodomethane (methyl iodide) is a frequently used reagent for introducing the methyl group to yield cryptolepine. rsc.org This reaction is generally carried out in a suitable solvent like tetramethylene sulfone. rsc.org This modular approach allows for the synthesis of a wide array of N-5 alkylated analogues by simply varying the alkylating agent used in the final step. For example, various halogenated cryptolepine analogues have been prepared using this general strategy to explore their biological activities. acs.orgrsc.orgrsc.org
| Analogue Name | Starting Materials | Final Alkylation Step | Reference |
|---|---|---|---|
| 2-Bromocryptolepine | 5-Bromoisatin and O,N-acetylindoxyl | Methylation of 2-bromoquindoline | rsc.org |
| 7-Bromocryptolepine | Isatin and 5-bromo-O,N-acetylindoxyl | Methylation of 7-bromoquindoline | rsc.org |
| 2,7-Dibromocryptolepine | 5-Bromoisatin and 5-bromo-O,N-acetylindoxyl | Methylation of 2,7-dibromoquindoline | rsc.org |
| 11-Chloro-2,7-dibromocryptolepine | 2-Amino-4-bromobenzoic acid and 4-bromoaniline | Methylation with iodomethane | rsc.org |
Structure Activity Relationships Sar in 5 Methylindolo 3,2 B Quinoline Derivatives
Role of N-5 Alkylation in Modulating Biological Activity
The substitution at the N-5 position is a cornerstone of the biological activity of indolo[3,2-b]quinoline derivatives. The introduction of a methyl group at this position to form 5-methylindolo[3,2-b]quinoline (cryptolepine) induces a remarkable increase in activity across various biological targets compared to the inactive quindoline (B1213401) core. nih.govnih.gov This highlights the N-5 position as a critical site for modulating potency.
Under acidic conditions, these N-5 substituted compounds exist in their ionized salt forms, which is believed to be the active form for certain biological functions, such as anticryptococcal activity. nih.govresearchgate.net Further studies exploring the impact of the N-5 alkyl chain length on antifungal activity against Candida albicans and Cryptococcus neoformans showed that varying the substituent from a methyl to ethyl, propyl, pentyl, or octyl group resulted in little significant change in activity. researchgate.net This suggests that while the presence of an alkyl group at N-5 is crucial, its size may be less critical for certain antifungal effects. researchgate.net Combining larger groups at N-5, such as ω-cyclohexylpentyl or ω-phenylpentyl, with other substitutions on the ring system has been explored, yielding derivatives with retained antifungal activity. nih.gov
Influence of Substituents on the Indolo[3,2-b]quinoline Core
Beyond N-5 alkylation, the strategic placement of various functional groups on the tetracyclic core is a key strategy for optimizing biological activity. nih.govnih.gov Modifications at several positions have been shown to lead to derivatives with improved potency. nih.gov
The location of substituents on the indolo[3,2-b]quinoline ring system has a profound impact on activity.
C2 and C7 Positions: These positions are particularly sensitive to substitution, especially with halogens. In vitro studies revealed that 2- and 7-bromocryptolepine were twofold more potent as antiplasmodial agents than the parent cryptolepine (B1217406). nih.gov The disubstituted analog, 2,7-dibromocryptolepine, demonstrated a tenfold increase in activity. nih.gov
C9 Position: The effect of substitution at C9 is highly dependent on the nature of the substituent. A 9-methyl derivative of indolo[3,2-b]quinoline was found to be inactive against leukemia P388 in mice. nih.gov However, attaching more complex side chains at this position can yield highly active compounds. For instance, conjugates of a related dimethylated indoloquinoline with hydroxycinnamic acids at the 9-amino position resulted in compounds with potent, dose-dependent anticancer activity against pancreatic cancer cells. mdpi.comresearchgate.net
C11 Position: This position is also a viable point for modification. Derivatives featuring an amino group linking a naphthalene (B1677914) moiety at the C-11 position of the indolo[3,2-b]quinoline core showed strong inhibitory effects against aerolysin-like hemolysin, a bacterial pore-forming toxin. nih.gov
Other Positions (C1, C3, C4, C6): Research into methyl-substituted indolo[3,2-b]quinolines for antitumor activity against leukemia P388 has provided a clear SAR profile. While the 1-methyl and 9-methyl derivatives were inactive, the 3-methyl, 4-methyl, and 6-methyl derivatives all exhibited high efficacy and cure rates, indicating that modification at these specific positions is a useful approach for lead optimization. nih.gov
The length and chemical nature of side chains appended to the indolo[3,2-b]quinoline core are critical variables in SAR. As noted, varying the length of a simple alkyl chain at the N-5 position from ethyl to octyl did not substantially alter antifungal activity. researchgate.net However, the composition of side chains at other positions is crucial. Modifications incorporating guanidine (B92328) or guanyl-amino acid chains have been shown to significantly improve the cytoselectivity of indolo[2,3-b]quinoline analogues, enhancing their cytotoxic effects against cancer cells relative to normal cells. mdpi.com Furthermore, attaching a naphthalene moiety via an amino linker at C-11 was found to be a key structural feature for inhibiting certain bacterial toxins. nih.gov
Halogenation of the indolo[3,2-b]quinoline core is a proven strategy for enhancing biological activity. As previously mentioned, bromo-substitution at the C2 and C7 positions leads to a significant increase in antiplasmodial potency. nih.gov A 2-bromo-5-(ω-cyclohexylpentyl) derivative also retained potent activity against both C. albicans and C. neoformans. nih.gov These findings establish that incorporating halogens, particularly bromine, at specific sites on the aromatic rings is a favorable modification. However, the synthesis of halogenated derivatives can present challenges; for example, catalytic hydrogenation steps used in some synthetic routes can inadvertently remove the desired halogen atoms from the ring system. nih.gov
Correlation between Molecular Planarity, Structural Rigidity, and Biological Potency
The indolo[3,2-b]quinoline ring system is noted for its rigid and planar structure, which is widely considered to be a key factor in its primary mechanism of action: DNA intercalation. nih.govnih.gov The planarity of the tetracyclic system allows it to insert between the base pairs of DNA, a mechanism shared by many potent anticancer and antiprotozoal agents. nih.govresearchgate.net This contrasts with related, non-planar heterocyclic systems like indolo[3,2-d]benzazepines, which are not effective DNA intercalators. nih.gov While the planarity is crucial, the necessity of structural "buckling" for activity has been questioned. Studies on N-5 and N-10 alkylated quindolines found that planarity, rather than a buckled conformation, was sufficient for anticryptococcal activity, suggesting the ionized form of the planar molecule is the active species. nih.gov
Mechanisms of Biomolecular Interaction
DNA Intercalation and Binding Dynamics
Cryptolepine (B1217406) is recognized as a potent DNA intercalator, a mechanism whereby its planar aromatic ring system inserts itself between the base pairs of the DNA double helix. nih.govnih.gov This physical insertion leads to structural distortions of the DNA, which can interfere with cellular processes such as replication and transcription. researchgate.net The binding is tight, with an affinity comparable to other well-known intercalating agents like actinomycin (B1170597) D and daunomycin. nih.gov
The interaction of cryptolepine with DNA is not random; it exhibits a discernible preference for specific base sequences. Multiple studies have confirmed that cryptolepine preferentially binds to sequences rich in guanine (B1146940) (G) and cytosine (C). nih.govnih.govnih.gov DNase I footprinting experiments have revealed that the compound favors GC-rich regions while discriminating against homogenous runs of adenine (B156593) (A) and thymine (B56734) (T). nih.gov Further crystallographic analysis of a cryptolepine-DNA complex has pinpointed a preference for non-alternating cytosine-cytosine (CC) sites. nih.gov While the primary interaction is sequence-selective, some degree of non-specific binding to DNA also occurs, as indicated by thermodenaturation studies with certain derivatives. nih.gov
| Binding Characteristic | Observation | Source |
|---|---|---|
| Primary Binding Mode | Intercalation between DNA base pairs | nih.govnih.gov |
| Sequence Preference | Favors Guanine-Cytosine (GC)-rich sequences | nih.govnih.govresearchgate.net |
| Specific Site Preference | Tendency for non-alternating CC sites | nih.gov |
| Discriminated Sequences | Homo-oligomeric runs of Adenine (A) and Thymine (T) | nih.gov |
Beyond standard duplex DNA, cryptolepine interacts with and stabilizes alternative DNA secondary structures. Research has demonstrated its ability to bind to and stabilize triplex and G-quadruplex DNA. nih.govresearchgate.net Competition dialysis assays and mass spectrometry experiments have shown that cryptolepine exhibits a significant preference for triplex DNA structures over both duplex and quadruplex DNA. nih.gov The stabilization effect can be substantial; for instance, cryptolepine has been shown to increase the melting temperature (Tm) of a poly(dA)·2poly(dT) triplex by 10°C, indicating a strong stabilizing interaction. researchgate.net This ability to stabilize non-canonical DNA structures suggests additional mechanisms by which it may exert its biological effects.
| DNA Structure | Interaction/Stabilization Effect | Source |
|---|---|---|
| Duplex DNA (GC-rich) | Recognized and bound, with modest affinity compared to triplexes. | nih.govresearchgate.net |
| Triplex DNA | Significant preference and strong stabilization (e.g., ΔTm of +10°C for poly(dA)·2poly(dT)). | nih.govresearchgate.net |
| G-Quadruplex DNA | Recognized and bound, but with lower affinity than for triplexes. | nih.govresearchgate.net |
The interaction between cryptolepine and DNA is influenced by environmental conditions, particularly pH. The N5-methyl group on the indoloquinoline ring system is subject to protonation. researchgate.net The pKa value for the protonation of N5-methyl-indolo[3,2-b]quinoline is approximately 7.1. researchgate.net This means that at physiological pH (around 7.4), a significant portion of cryptolepine molecules exist in a protonated, cationic form. This positive charge is crucial for the initial electrostatic attraction to the negatively charged phosphate (B84403) backbone of DNA, facilitating the subsequent intercalation of the planar ring system into the DNA helix. Changes in pH would alter the protonation state of the molecule, thereby affecting its DNA binding affinity.
Enzyme Inhibition Mechanisms
A primary mechanism underlying the biological effects of cryptolepine is its ability to inhibit the function of DNA topoisomerases. These are essential nuclear enzymes that resolve topological problems in DNA, such as supercoiling, which arise during replication, transcription, and recombination. nih.govaacrjournals.org
Cryptolepine has been identified as an inhibitor of both type I and type II topoisomerases (Topo I and Topo II). nih.govnih.gov Studies in non-melanoma skin cancer cells, which have elevated levels of these enzymes, demonstrated that treatment with cryptolepine leads to a marked decrease in the activity of both Topo I and Topo II. nih.govnih.gov The inhibition of these enzymes prevents the re-ligation of DNA strands that they transiently cleave, leading to an accumulation of DNA strand breaks and triggering a DNA damage response within the cell. nih.govaacrjournals.org
Cryptolepine is classified as a topoisomerase poison. Rather than inhibiting the catalytic activity of the enzyme directly, it acts by trapping the enzyme in a key intermediate stage of its reaction cycle. Specifically, cryptolepine stabilizes the covalent complex formed between topoisomerase II and DNA, known as the "cleavage complex". nih.gov In this complex, the enzyme has cleaved the DNA strands and remains covalently attached to the 5' ends of the broken DNA. nih.gov By stabilizing this intermediate, cryptolepine prevents the enzyme from re-ligating the DNA break, effectively converting the essential enzyme into a genome-damaging agent. nih.govnih.gov This stabilization stimulates the cutting of DNA at specific topoisomerase II cleavage sites, leading to the accumulation of permanent double-strand breaks and subsequent activation of cell death pathways. nih.gov
G-Quadruplex Stabilization and Telomerase Inhibition
A primary mechanism of action for 5-methylindolo[3,2-b]quinoline and its derivatives is the stabilization of G-quadruplex (G4) DNA structures. researchgate.net These are non-canonical, four-stranded nucleic acid structures that form in guanine-rich sequences, which are notably prevalent in human telomeres and the promoter regions of oncogenes. nih.gov By stabilizing these G4 structures, ligands can interfere with critical cellular processes. Stabilization of G4s in telomeres can inhibit the activity of telomerase, an enzyme essential for maintaining telomere length in most cancer cells. upwr.edu.pldovepress.com Furthermore, stabilizing G4 structures in the promoter regions of oncogenes such as c-Myc and K-Ras can down-regulate their transcription. nih.govnih.gov
Derivatives of 5-methylindolo[3,2-b]quinoline have been shown to be effective telomerase inhibitors, with their inhibitory potency correlating with their ability to stabilize G-quadruplex DNA. dovepress.comhud.ac.uk Studies using techniques like the Telomeric Repeat Amplification Protocol (TRAP) assay and Fluorescence Resonance Energy Transfer (FRET) melting assays have quantified this effect. For instance, certain 5-N-methyl quindoline (B1213401) derivatives have demonstrated significant increases in the melting temperature (ΔTm) of G4 DNA, indicating strong stabilization. upwr.edu.pl
Table 1: G-Quadruplex Stabilization by select C11-monosubstituted indolo[3,2-b]quinolines
| Compound | Side Chain | ΔTm (°C) for Telomeric G4 |
|---|---|---|
| 2e | Propylamino | 17 |
| 2f | Propylamino | 25 |
| 2g | Propylamino | 21 |
The molecular interaction between 5-methylindolo[3,2-b]quinoline derivatives and G-quadruplexes is primarily driven by the planar aromatic core of the molecule. This large, flat surface facilitates π-π stacking interactions with the terminal G-quartet of the G4 structure, which is a planar arrangement of four guanine bases. nih.gov This "end-stacking" is a common binding mode for many G4 ligands.
Molecular modeling, NMR, and spectroscopic studies have provided further insight into this interaction. upwr.edu.plnih.gov The specific binding affinity and selectivity for different G4 topologies (e.g., parallel, antiparallel, or hybrid structures) are heavily influenced by the nature and position of side chains attached to the indoloquinoline scaffold. nih.govwikipedia.org Research has shown that for some derivatives, an optimal side chain length, such as a propylamine (B44156) chain, is superior for G4 stabilization compared to shorter or longer chains. nih.gov In some cases, the stabilizing complex involves two ligand molecules per G4 unit, where one molecule binds via end-stacking and a second molecule interacts with a groove in the G4 structure. nih.gov
Kinase Inhibition Profiles (e.g., CDKs, GSK3β, Sirtuins)
While direct kinase inhibition data for 5-methylindolo[3,2-b]quinoline is limited, studies on closely related isomeric scaffolds provide significant insights into its potential targets. Indolo[3,2-d]benzazepines (paullones) and indolo[2,3-c]quinolines have been identified as inhibitors of several protein kinases. nih.govacs.org
Key kinase targets for these related compounds include:
Glycogen Synthase Kinase 3β (GSK3β): This kinase is implicated in a multitude of cellular processes, and its dysregulation is linked to various diseases. nih.govnih.gov An indolo[2,3-c]quinoline derivative, when complexed with copper(II), was found to be a strong inhibitor of GSK3β. nih.gov
Cyclin-Dependent Kinases (CDKs): Paullones, which are structurally related to indoloquinolines, were first discovered as potent inhibitors of CDKs, enzymes critical for cell cycle regulation. nih.govacs.org
Sirtuins: These are a class of proteins that play a role in cellular regulation, and paullones have also been identified as possible inhibitors of this enzyme class. nih.govacs.org
Other Kinases: In a broad panel screening, a copper(II) complex of an indolo[2,3-c]quinoline derivative also demonstrated strong inhibition of SGK-1, PKA, CaMK-1, and MSK1. nih.gov Additionally, cryptolepine has been reported to inhibit the activation of p38 MAPK as part of its anti-neuroinflammatory mechanism. mdpi.com
This evidence suggests that the broader indoloquinoline scaffold is a versatile platform for developing kinase inhibitors, including multi-kinase inhibitors. nih.gov
Inhibition of Other Enzymes (e.g., Mitochondrial Malate (B86768) Dehydrogenase)
The inhibitory activity of indoloquinoline-related structures extends beyond kinases. Research on indolo[3,2-d]benzazepines (paullones) has identified mitochondrial malate dehydrogenase as another potential molecular target. nih.govacs.org
Hemozoin Binding and Inhibition in Parasitic Systems
A well-documented mechanism of action for 5-methylindolo[3,2-b]quinoline is its antiplasmodial activity, particularly against the malaria parasite Plasmodium falciparum. nih.govacs.org This activity is largely attributed to its ability to inhibit the formation of hemozoin. dovepress.comresearchgate.net
During its lifecycle stage within red blood cells, the malaria parasite digests hemoglobin, releasing large quantities of toxic free heme. wikipedia.org To protect itself, the parasite detoxifies the heme by polymerizing it into an inert, insoluble crystal called hemozoin (also known as β-hematin). dovepress.comwikipedia.org This process is essential for the parasite's survival. nih.gov
Receptor Interaction and Modulation (e.g., Noradrenergic, Antimuscarinic)
In addition to its interactions with enzymes and nucleic acids, 5-methylindolo[3,2-b]quinoline has been shown to modulate the activity of specific neurotransmitter receptors. Pharmacological studies have identified it as possessing both antimuscarinic and presynaptic α-adrenoceptor blocking properties. nih.govnih.govconicet.gov.ar These activities indicate that the compound can interfere with cholinergic and noradrenergic signaling pathways. The antimuscarinic effect, combined with α-adrenoceptor antagonism, has been suggested to contribute to some of the physiological effects observed in animal studies. semanticscholar.org
Computational and Theoretical Chemistry Applications
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used to understand the interaction between a ligand and its biological target, such as DNA or an enzyme.
Molecular docking studies have been instrumental in predicting how 5-methylindolo[3,2-b]quinoline (cryptolepine) and its derivatives interact with biological macromolecules. These studies reveal the specific binding modes, including the key intermolecular interactions like hydrogen bonds and hydrophobic contacts that stabilize the ligand-receptor complex. For instance, docking simulations of various indolo[3,2-c]quinoline derivatives, which are isomers of the cryptolepine (B1217406) scaffold, have been performed to understand their binding with target proteins. nih.gov Similarly, docking studies on other quinoline-based compounds have helped in identifying crucial amino acid interactions within the binding sites of proteins like α-Topoisomerase II. nih.gov These predictions are fundamental in rationalizing the structure-activity relationships and guiding the design of new, more potent analogues.
The cytotoxic activity of cryptolepine is linked to its ability to interact with DNA and inhibit enzymes like topoisomerase II. nih.govresearchgate.net Computational modeling has provided detailed atomic-level views of these interactions.
DNA-Ligand Complexes: Molecular modeling has shown that indoloquinoline scaffolds, such as the related 5,11-dimethyl-5H-indolo[2,3-b]quinoline (DiMIQ), bind to DNA primarily through intercalation. researchgate.net These models, often built using force fields like CVFF and ESFF, help in understanding the sequence selectivity of binding. researchgate.net For cryptolepine, computational studies have explored its intercalation into the DNA double helix, detailing how the planar tetracyclic ring system stacks between the base pairs.
Enzyme-Ligand Complexes: The primary enzymatic target for cryptolepine is topoisomerase II, an enzyme crucial for managing DNA topology. nih.gov Molecular docking has been used to model the complex formed between cryptolepine derivatives and human topoisomerase II. These models help in identifying the key amino acid residues in the enzyme's active site that are crucial for binding. For example, docking of indolo[3,2-c]quinoline derivatives into the active site of topoisomerase II revealed significant interactions. nih.gov One potent derivative exhibited a remarkable inhibitory activity with an IC₅₀ of 6.82 μM, comparable to the standard drug doxorubicin. nih.gov The binding affinity of ligands is often quantified by the binding energy, with more negative values indicating stronger binding. For instance, docking studies of various fluoroquinolines with human topoisomerase II beta have shown binding energies ranging from -9.96 to -11.8 kcal/mol, highlighting the strength of these interactions. nih.gov
Below is a table summarizing representative binding affinities and key interacting residues for quinoline-based compounds with topoisomerase II, illustrating the type of data obtained from such studies.
| Compound Class | Target | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |
|---|---|---|---|---|
| Indolo[3,2-c]quinoline derivative (Compound 8) | Topoisomerase II | - (IC₅₀ = 6.82 µM) | Not explicitly detailed in abstract | nih.gov |
| Enoxacin (Fluoroquinoline) | Human Topoisomerase II b | -9.96 | ASP479, SER480 | nih.gov |
| Levofloxacin (Fluoroquinoline) | Human Topoisomerase II b | -11.78 | ASP479, SER480 | nih.gov |
| Ofloxacin (Fluoroquinoline) | Human Topoisomerase II b | -11.8 | ASP479, SER480 | nih.gov |
| δ-Carboline derivative (Compound AS119) | α-Topoisomerase II | -9.07 | PHE308, GLN310 | nih.gov |
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a powerful tool for studying the relationship between the geometry and electronic properties of bioactive molecules. researchgate.net
DFT calculations, particularly using the B3LYP functional with a 6-311++G(d,p) basis set, have been employed to analyze the electronic properties of cryptolepine. scielo.org.za
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is a critical parameter that reflects the chemical reactivity and stability of the molecule. irjweb.comdergipark.org.tr For cryptolepine, the HOMO is delocalized over the entire molecule except for the N-methyl group, while the LUMO is concentrated on the quinoline (B57606) moiety. scielo.org.za The calculated HOMO-LUMO energy gap helps in understanding the intramolecular charge transfer that can occur upon electronic excitation. scielo.org.zadergipark.org.tr
Mulliken Charges: Mulliken population analysis is used to calculate the partial atomic charges on the atoms within a molecule. researchgate.netuni-muenchen.dewikipedia.org This information helps identify the reactive sites. For cryptolepine, DFT calculations show that the nitrogen atoms (N5 and N10) and some carbon atoms carry significant negative charges, suggesting they are potential sites for electrophilic attack. scielo.org.za Conversely, the hydrogen atoms and the methyl carbon atom (C5') are positively charged. scielo.org.za
The table below presents key electronic properties of cryptolepine calculated using DFT.
| Parameter | Calculated Value (Gas Phase) | Reference |
|---|---|---|
| Total Energy (a.u.) | -726.606 | scielo.org.za |
| HOMO Energy (eV) | -5.65 | scielo.org.za |
| LUMO Energy (eV) | -1.61 | scielo.org.za |
| HOMO-LUMO Gap (eV) | 4.04 | scielo.org.za |
| Dipole Moment (Debye) | 2.29 | scielo.org.za |
DFT calculations are also used to predict the vibrational frequencies of molecules. researchgate.netmdpi.com The calculated harmonic frequencies are often scaled to achieve better agreement with experimental data from FT-IR and Raman spectroscopy. nih.gov A detailed vibrational analysis of cryptolepine has been performed, assigning the calculated frequencies to specific vibrational modes, such as C-H stretching, C-C stretching, and bending modes of the aromatic rings and the methyl group. scielo.org.za For example, the symmetric and asymmetric C-H stretching modes of the N-methyl group were calculated at 2948 cm⁻¹ and 3034 cm⁻¹, respectively, which corresponds well with the experimental absorption band at 2922 cm⁻¹. scielo.org.za
Furthermore, Time-Dependent DFT (TD-DFT) is used to simulate UV-Vis electronic spectra. scielo.org.za For cryptolepine, TD-DFT calculations have successfully reproduced the experimental UV-Vis spectrum, with the main electronic transition at 602 nm (calculated) being characterized as a π-π* transition, dominated by the HOMO-LUMO contribution. researchgate.netscielo.org.za
The following table compares some calculated and experimental vibrational frequencies for cryptolepine.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Reference |
|---|---|---|---|
| Aromatic C-H stretch | 3057 - 3110 | - | scielo.org.za |
| Asymmetric CH₃ stretch | 3034 | 2922 | scielo.org.za |
| Symmetric CH₃ stretch | 2948 | 2922 | scielo.org.za |
| Aromatic C-C stretch | 1617, 1593, 1570, 1518 | - | scielo.org.za |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of compounds to their biological activity. 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful. nih.govresearchgate.netmdpi.com These methods provide 3D contour maps that visualize the regions where modifications to the molecular structure are likely to enhance or diminish activity.
3D-QSAR studies have been conducted on series of cryptolepine analogues to understand the structural requirements for their antimalarial and cytotoxic activities. In one such study, CoMFA and CoMSIA models were developed for a series of cryptolepine derivatives. The statistical quality of these models is assessed by parameters like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). High values for these parameters indicate a robust and predictive model.
The CoMFA and CoMSIA models generated for cryptolepine analogues yielded statistically significant results, providing insights for designing new potent compounds. The contour maps from these analyses highlight the importance of steric, electrostatic, and hydrophobic fields at different positions of the cryptolepine scaffold. For example, a CoMFA model might indicate that bulky substituents are favored in one region (favorable steric contour), while electronegative groups are favored in another (favorable electrostatic contour).
The table below summarizes the statistical results of a typical 3D-QSAR study on enzyme inhibitors, illustrating the kind of data generated.
| Model | q² | r² | r²_pred | Field Contributions (%) | Reference |
|---|---|---|---|---|---|
| CoMFA | 0.801 | 0.897 | 0.762 | Steric: 67.7, Electrostatic: 32.3 | nih.gov |
| CoMSIA | 0.635 | 0.858 | 0.441 | Steric, Electrostatic, Hydrophobic, H-bond Donor, H-bond Acceptor (specific contributions vary) | nih.gov |
Note: The QSAR data presented is representative of typical models for enzyme inhibitors and illustrates the statistical parameters used. Specific values for cryptolepine analogues may vary between different studies.
In silico Pharmacokinetic Predictions and Profile Evaluation (e.g., ADME analysis, excluding toxicity)
The evaluation of a compound's pharmacokinetic profile through computational, or in silico, methods is a critical step in modern drug discovery. These predictive models assess the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a molecule, offering early insights into its potential behavior in the body. For 5-methylindolo[3,2-b]quinoline, also known as cryptolepine, while comprehensive in silico studies are not extensively reported in publicly accessible literature, existing research on its analogs and related experimental pharmacokinetic data provide a strong basis for understanding its likely profile. researchgate.netresearchgate.netnih.gov
Computational tools like pkCSM are utilized to predict the ADME properties of compounds like cryptolepine and its derivatives. researchgate.net These predictions are crucial for guiding further experimental studies and for the rational design of new analogs with improved pharmacokinetic characteristics.
Absorption
In silico models predict how well a compound is likely to be absorbed, typically after oral administration. Key parameters include intestinal absorption, Caco-2 cell permeability, and adherence to established criteria for drug-likeness such as Lipinski's Rule of Five.
Studies on cryptolepine have shown that its oral absorption is rapid; however, the oral bioavailability is generally low. researchgate.netnih.govnih.gov This suggests that while the compound may be absorbed quickly, the total amount that reaches systemic circulation is limited. A study on Sprague-Dawley rats indicated an oral bioavailability of between 16% and 28%. nih.gov The low bioavailability is a significant factor in its pharmacokinetic profile. researchgate.net
Table 1: Predicted and Experimental Absorption Properties of 5-methylindolo[3,2-b]quinoline (Cryptolepine)
| Parameter | Value/Prediction | Source |
|---|---|---|
| Oral Bioavailability | Low (16-28% in rats) | nih.gov |
| Absorption Rate | Fast | researchgate.netnih.govnih.gov |
This table is generated based on available data for cryptolepine and its analogs. Specific in silico prediction values for the parent compound are not widely published.
Distribution
The distribution of a compound throughout the body is a key determinant of its efficacy and potential side effects. In silico models can predict parameters such as the volume of distribution (Vd), plasma protein binding (PPB), and the ability to cross the blood-brain barrier (BBB).
Experimental data for cryptolepine indicates that it undergoes extensive distribution, as shown by a high volume of distribution (Vss). researchgate.netnih.govnih.gov This extensive distribution contributes to its moderate half-life. researchgate.netnih.gov A study comparing free cryptolepine with a nanoformulation found that the free drug had a higher volume of distribution. nih.gov The concentration-dependent protein binding for cryptolepine has also been noted. researchgate.net
Table 2: Distribution Characteristics of 5-methylindolo[3,2-b]quinoline (Cryptolepine)
| Parameter | Value/Prediction | Source |
|---|---|---|
| Volume of Distribution (Vss) | High | researchgate.netnih.govnih.gov |
| Plasma Protein Binding | Concentration-dependent | researchgate.net |
This table is based on experimental pharmacokinetic data for cryptolepine.
Metabolism
Understanding the metabolic fate of a compound is crucial. In silico tools can predict the primary sites of metabolism and the cytochrome P450 (CYP) enzymes most likely involved.
For cryptolepine, both in vitro and in vivo studies have identified its metabolic pathways. Research using human and rat hepatocytes revealed that cryptolepine is metabolized through oxidation and glucuronidation. researchgate.netnih.gov Nine different metabolites have been identified. researchgate.netnih.gov The primary human metabolism pathways are proposed to be hydroxylation, dihydrodiol formation, and glucuronidation. researchgate.netnih.gov Notably, direct glucuronidation was observed in human hepatocytes but not in rat hepatocytes. researchgate.netnih.gov Aldehyde oxidase, UDP-glucuronosyltransferase (UGT), and cytochrome P450 enzymes are implicated in its metabolism. nih.gov
Excretion
Excretion studies, often predicted by in silico models and confirmed experimentally, determine how a compound and its metabolites are eliminated from the body.
Following oral administration in rats, several metabolites of cryptolepine were identified in the urine and plasma. researchgate.netnih.gov However, the amount of unchanged cryptolepine found in the urine was negligible, indicating that it is primarily cleared from the body after being metabolized. researchgate.netnih.gov Less than 1% of the administered dose was excreted unchanged in the urine within 24 hours. nih.gov
Advanced Spectroscopic and Analytical Characterization for Mechanistic Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Biomolecular Interactions
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the interactions between small molecules and biomolecules at an atomic level. For 5-methylindolo[3,2-b]quinoline derivatives, NMR has been instrumental in defining their binding stoichiometry and orientation with DNA G-quadruplex structures. yizimg.com Titration experiments, where the ligand is incrementally added to a solution of G-quadruplex DNA, allow for the monitoring of chemical shift perturbations in the NMR spectrum. These changes provide direct evidence of binding and can reveal the specific atoms involved in the interaction. Studies on 5-N-methylated quindoline (B1213401) derivatives, for instance, have used NMR to confirm that the ligands stack onto the external G-quartets of the quadruplex. yizimg.com
NMR is pivotal for determining the three-dimensional structure of DNA-ligand complexes. By analyzing the changes in the chemical shifts of specific protons on both the ligand and the DNA upon complex formation, researchers can map the binding interface. For example, in studies with derivatives of 5-methylindolo[3,2-b]quinoline, a pronounced downfield shift of the guanine (B1146940) imino protons (e.g., G4 and G6) in the G-quadruplex sequence is a key indicator of the ligand stacking on the 3'- and 5'-G-quartets. yizimg.com This detailed structural information is crucial for understanding the basis of the ligand's stabilizing effect on the DNA structure and for the rational design of new derivatives with improved affinity and selectivity.
Table 1: Representative ¹H NMR Chemical Shift Perturbations upon Ligand Binding to G-Quadruplex DNA
| G-Quadruplex Proton | Chemical Shift (ppm) - Free DNA | Chemical Shift (ppm) - DNA-Ligand Complex | Observation |
| G4 Imino Proton | 11.2 | 11.8 | Significant downfield shift, indicating direct interaction/stacking. yizimg.com |
| G6 Imino Proton | 11.4 | 12.0 | Significant downfield shift, indicating direct interaction/stacking. yizimg.com |
| Thymine (B56734) Methyl Proton | 1.5 | 1.55 | Minor shift, suggesting the proton is distant from the binding site. |
Fourier-Transform Infrared (FT-IR) Spectroscopy for Vibrational Analysis
Fourier-Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of molecules. It is used to identify functional groups and can detect changes in bonding upon molecular interaction. In the context of 5-methylindolo[3,2-b]quinoline, FT-IR serves as a fundamental characterization technique to confirm the presence of key structural features in synthesized analogues. mdpi.com When the ligand binds to a biomolecule like DNA, changes in the vibrational frequencies of the phosphate (B84403) backbone (PO2-), sugar moieties, or the bases themselves can be observed. These shifts provide evidence of interaction and can offer clues about the binding mode, complementing data from other techniques like NMR.
High-Resolution Mass Spectrometry (HR-ESI-MS, GC-Mass) for Structural Validation
High-Resolution Mass Spectrometry (HRMS), particularly with Electrospray Ionization (ESI), is an essential technique for the structural validation of newly synthesized compounds. mdpi.com It provides an extremely accurate measurement of the mass-to-charge ratio of a molecule, allowing for the determination of its elemental composition. For derivatives of 5-methylindolo[3,2-b]quinoline, HR-ESI-MS is routinely used to confirm that the synthesized product has the correct molecular formula, thereby validating its identity before further biological testing. mdpi.comnih.gov This step is critical to ensure that the observed biological activity is attributable to the intended chemical structure.
Fluorescence-Based Techniques (e.g., FRET for G-quadruplex stabilization assays)
Fluorescence-based techniques are highly sensitive methods for studying biomolecular interactions and stability. Förster Resonance Energy Transfer (FRET) is a particularly valuable tool for assessing the ability of ligands like 5-methylindolo[3,2-b]quinoline to stabilize G-quadruplex DNA structures. ucl.ac.ukresearchgate.net In a typical FRET melting assay, a G-quadruplex-forming oligonucleotide is dually labeled with a fluorescent donor and a quencher. In the folded quadruplex state, the donor and quencher are in close proximity, resulting in low fluorescence. As the DNA is heated and denatures, the donor and quencher move apart, leading to an increase in fluorescence. A ligand that stabilizes the G-quadruplex will increase the temperature required to melt the structure. This change in melting temperature (ΔTm) is a direct measure of the ligand's stabilizing potency. ucl.ac.uknih.gov
Table 2: G-Quadruplex Stabilization by an Indolo[3,2-b]quinoline Derivative (4d) Measured by FRET Melting Assay
| G-Quadruplex Sequence | Ligand Concentration (µM) | Melting Temperature (Tm) °C - No Ligand | Melting Temperature (Tm) °C - With Ligand | ΔTm (°C) |
| Hsp90A G4 | 1.0 | 65 | 82 | 17 ucl.ac.uk |
| F21T (Human Telomeric) | 1.0 | 62 | 70 | 8 ucl.ac.uk |
| c-Kit2 | 1.0 | 71 | 78 | 7 ucl.ac.uk |
Thermal Denaturation Studies (e.g., DNA melting temperature shifts)
Thermal denaturation studies, often monitored by UV-Vis spectrophotometry or fluorescence, measure the stability of DNA structures. wikipedia.org The melting temperature (Tm) is the temperature at which 50% of the double-stranded or folded DNA has denatured into single strands. wikipedia.orgnih.gov The binding of a ligand to DNA generally stabilizes the structure, resulting in an increase in its Tm. This Tm shift is a robust indicator of DNA binding and a quantitative measure of the stabilization conferred by the ligand. nih.gov Numerous studies have demonstrated that 5-methylindolo[3,2-b]quinoline and its analogues significantly increase the melting temperature of G-quadruplex DNA, confirming their role as potent G-quadruplex stabilizers. ucl.ac.uknih.gov The magnitude of the ΔTm value often correlates with the ligand's biological activity, such as its ability to inhibit the enzyme telomerase. researchgate.net
Development of Advanced Analogues and Hybrid Systems
Synthesis and Evaluation of Saccharide Derivatives
The conjugation of sugar moieties to bioactive molecules, a process known as glycosylation, is a widely recognized strategy in medicinal chemistry to enhance therapeutic properties. Glycoconjugates, which are formed by the covalent attachment of carbohydrates to other biomolecules, are key components of mammalian cells and play crucial roles in various biological processes. nih.gov This strategy can improve a compound's solubility, alter its biodistribution, and facilitate targeted delivery to specific cells that may have a high uptake of certain sugars.
Recognition and attachment to cell surface carbohydrates is a critical step for the entry of many pathogens and can be exploited for therapeutic targeting. nih.gov While the creation of glycoconjugates has been a fruitful strategy for other classes of compounds, specific research detailing the synthesis and biological evaluation of saccharide derivatives of 5-methylindolo[3,2-b]quinoline is not extensively covered in the available literature. The application of this approach represents a potential area for future investigation to develop novel indoloquinoline-based agents.
Design and Synthesis of Aminoalkyl and Peptide Conjugates
Attaching aminoalkyl chains and peptide sequences to the indoloquinoline core is a key strategy for modifying the compound's biological activity. These conjugates can function as linkers to other bioactive molecules or can themselves enhance interactions with biological targets.
New amide conjugates of 5,11-dimethyl-5H-indolo[2,3-b]quinoline (DiMIQ), an analogue of neocryptolepine (B1663133), with hydroxycinnamic acids (HCAs) have been synthesized and evaluated for their anticancer activity. researchgate.net The synthesis involved coupling protected HCAs with 9-amino-DiMIQ. researchgate.net One resulting conjugate, 9-[((2-hydroxy)cinnamoyl)amino]-5,11-dimethyl-5H-indolo[2,3-b]quinoline, demonstrated significant, dose-dependent activity against pancreatic cancer cell lines. researchgate.net
Another approach involves creating hybrids with biotin (B1667282), linked via aminoalkyl chains, to potentially improve bioavailability and targeting. researchgate.net A series of these indoloquinoline-biotin hybrids were synthesized by reacting 11-(aminoalkylamino) derivatives of neocryptolepine with biotin. researchgate.net The resulting conjugates were tested for their antiproliferative activity against several human cancer cell lines. researchgate.net The results indicated that introducing biotin via different linkers could enhance antiproliferative activity. researchgate.net The compound featuring a phenylenediamine linker at C11 was identified as the most potent hybrid against hepatocellular, colon, and breast cancer cell lines. researchgate.net
| Compound | Linker at C11 | IC₅₀ (μM) vs. HepG2 (Hepatocellular) | IC₅₀ (μM) vs. HCT-116 (Colon) | IC₅₀ (μM) vs. MCF-7 (Breast) |
|---|---|---|---|---|
| 7b | Phenylenediamine | 9.10 | 8.29 | 7.97 |
| 7c | - | Strong Activity | ||
| 7e | - | Strong Activity | ||
| 7d | - | Weak Activity | ||
| 7f | - | Weak Activity |
Table 1: Antiproliferative activity of select biotin-indoloquinoline hybrids against human tumor cell lines. researchgate.net
The general strategy of conjugating peptides to therapeutic agents is also employed to create immunomodulatory agents for applications like cancer vaccines. nih.gov This typically involves solid-phase peptide synthesis followed by the attachment of the active molecule. nih.gov
Exploration of Isosteres of the Indolo[3,2-b]quinoline Core
Isosteric replacement is a drug design strategy that involves substituting one atom or group of atoms in a parent compound with another that has similar physical or chemical properties. This can lead to compounds with improved potency, selectivity, or metabolic stability. The planarity of the indoloquinoline system can sometimes result in solubility issues or undesirable π-stacking interactions, which may be mitigated by creating isosteres with more three-dimensional character. nih.gov
Researchers have synthesized and evaluated isosteres of cryptolepine (B1217406) (5-methyl-10H-indolo[3,2-b]quinoline) to explore their anti-infective properties. nih.gov The core structure was modified by replacing the indole (B1671886) nitrogen atom with other heteroatoms, such as sulfur or oxygen, or with a carbon atom. nih.gov
The key findings from these explorations were:
Sulfur Isostere : The 5-methyl benzothieno[3,2-b]quinolinium salt, a sulfur isostere, was found to be equipotent to the parent compound, cryptolepine. nih.gov It demonstrated a broad spectrum of activity and showed no cytotoxicity at the tested concentrations, suggesting the benzothienoquinoline scaffold could be a promising lead for further optimization. nih.gov
Oxygen and Carbon Isosteres : Both the oxygen and carbon isosteres were found to be less potent than cryptolepine. nih.gov
| Isostere Type | Core Structure | Relative Potency vs. Cryptolepine | Cytotoxicity |
|---|---|---|---|
| Parent Compound | Indolo[3,2-b]quinoline | Reference | - |
| Sulfur Isostere | Benzothieno[3,2-b]quinoline | Equipotent | None observed at 23.8 µg/mL |
| Oxygen Isostere | Benzofuro[3,2-b]quinoline (inferred) | Less Potent | - |
| Carbon Isostere | Naphtho[2,3-b]quinoline (inferred) | Less Potent | - |
Table 2: Comparative evaluation of cryptolepine isosteres. nih.gov
Development of Hybrid Molecules (e.g., Indoloquinoline-Artemisinin Hybrids)
Molecular hybridization, which involves covalently linking two or more distinct pharmacophores, is a powerful strategy to develop agents with enhanced efficacy, improved selectivity, or novel mechanisms of action. This approach has been successfully applied to the indoloquinoline scaffold, most notably through the creation of hybrids with artemisinin (B1665778) and its derivatives.
A series of artemisinin-indoloquinoline hybrids have been designed and synthesized with the goal of creating potent and selective anti-tumor agents. nih.gov The synthetic approach typically involves a condensation reaction between an artemisinin derivative like artesunate (B1665782) and a substituted 5-methyl-5H-indolo[2,3-b]quinoline. These hybrids were then evaluated for their in vitro antiproliferative activities against various cancer cell lines. nih.gov
The results demonstrated that covalently linking the indoloquinoline skeleton to the artemisinin core could significantly improve antiproliferative activity and selectivity towards cancer cells compared to dihydroartemisinin (B1670584) alone. nih.gov Nearly all of the tested hybrid compounds showed increased antitumor activity against HCT-116 (colon) and A549 (lung) cancer cell lines. nih.gov
One hybrid, which incorporated an 11-aminopropylamino-10H-indolo[3,2-b]quinoline substituent, was particularly noteworthy. Its antiproliferative activity against the A549 lung cancer cell line improved more than tenfold compared to the dihydroartemisinin control. nih.gov The IC₅₀ value of this hybrid against the A549 cell line was 1.328 µM, whereas dihydroartemisinin showed an IC₅₀ value of >20 µM. nih.gov These findings validate the strategy of using the planar, basic indoloquinoline moiety to enhance the anticancer properties of artemisinin. nih.gov
| Compound | Indoloquinoline Substituent | IC₅₀ (μM) vs. A549 (Lung) | IC₅₀ (μM) vs. HCT-116 (Colon) | IC₅₀ (μM) vs. MV4-11 (Leukemia) |
|---|---|---|---|---|
| Hybrid 8 | 11-aminopropylamino-10H-indolo[3,2-b]quinoline | 1.328 | - | - |
| Dihydroartemisinin (Control) | N/A | >20 | - | - |
Table 3: Antiproliferative activity of a lead Artemisinin-Indoloquinoline hybrid compared to control. nih.gov
Future Research Trajectories for Indolo 3,2 B Quinoline Chemistry
Continued Exploration of Novel and Sustainable Synthetic Methodologies
The synthesis of the indolo[3,2-b]quinoline core has evolved significantly since its first reported synthesis in 1906. nih.gov Early methods often involved lengthy reaction times and harsh conditions. nih.gov Modern research focuses on developing more efficient, practical, and environmentally benign synthetic routes.
Key areas for future exploration include:
Metal-Catalyzed Reactions: Palladium-catalyzed reactions, such as the Suzuki-Miyaura cross-coupling and Buchwald-Hartwig amination, have been instrumental in forming the tetracyclic system. uis.norsc.orgunit.no Future work will likely focus on using more abundant and less toxic metals, like copper, which has already shown promise in catalyzing tandem Ugi-C/Ugi-N-arylation sequences to produce these scaffolds efficiently. rsc.orgrsc.org
Photochemical and Microwave-Assisted Synthesis: Light-induced reactions, such as photochemical cyclization of azido-precursors, offer a mild method for ring formation. uis.nounit.no Similarly, microwave-assisted synthesis has been shown to rapidly produce indoloquinoline derivatives via Fischer indolization and oxidative aromatization, significantly reducing reaction times. nsf.gov Expanding the substrate scope and improving the energy efficiency of these methods are key future goals.
One-Pot and Cascade Reactions: Developing multi-step reactions that occur in a single vessel without isolating intermediates simplifies procedures and reduces waste. Recent examples include copper-catalyzed cascade reactions and Pd-catalyzed C-H imidoylative cyclizations. researchgate.net The design of new cascade sequences that build molecular complexity from simple starting materials remains a significant objective.
Green Chemistry Approaches: A strong emphasis is being placed on sustainable methodologies. This includes using greener solvents like polyethylene (B3416737) glycol (PEG-400) in aqueous solutions, avoiding hazardous reagents, and designing reactions that are more atom-economical. rsc.org
A summary of modern synthetic strategies is presented below:
| Synthetic Strategy | Key Features | Catalyst/Conditions | Reference(s) |
| Suzuki-Miyaura/Photochemical Cyclization | Regiodivergent synthesis of isocryptolepine and neocryptolepine (B1663133) analogs. | Pd(PPh₃)₄, hν | unit.no |
| Microwave-Assisted Fischer Indolization | Rapid and efficient access to isocryptolepine and its derivatives. | Microwave irradiation | nsf.gov |
| Cu-Catalyzed Ugi/Arylation Sequence | Practical, high-yield synthesis from simple starting materials. | CuI, L-proline | rsc.orgrsc.org |
| Visible Light-Induced Synthesis | Eco-friendly method using aqueous methanol (B129727) and PEG-400. | Visible light, KOH, PEG-400 | rsc.org |
| Palladium-Catalyzed Cascade Reaction | Forms neocryptolepine derivatives via C-C and C-N bond formation. | Pd(PPh₃)₄ | unit.no |
Identification and Validation of New Biomolecular Targets and Pathways
Cryptolepine (B1217406) and its analogs are known to interact with several biological targets, most notably through DNA intercalation and inhibition of topoisomerase II. researchgate.netnih.gov However, the full spectrum of their molecular interactions is not completely understood. researchgate.net Future research will aim to uncover and validate novel targets to explain the diverse pharmacological effects observed, which include antimalarial, anticancer, and anti-inflammatory properties. nih.govresearchgate.net
Promising avenues of investigation include:
Kinase Inhibition: While some indoloquinolines have been studied for their effects on kinases like GSK3β, a systematic screening against the human kinome could reveal novel and specific targets. acs.orgnih.gov The discovery that metal complexes of related isomers can drastically alter the kinase inhibitory profile suggests this is a rich area for exploration. acs.orgnih.gov
G-Quadruplex DNA/RNA: Certain indolo[3,2-c]quinolines have been identified as effective stabilizers of G-quadruplex structures, particularly in KRAS-mutated oncogenes, leading to cancer cell apoptosis. acs.orgnih.gov Further investigation into the selectivity and potency of 5-methylindolo[3,2-b]quinoline derivatives for various G-quadruplexes is warranted.
Epigenetic Targets: The role of indoloquinolines in modulating epigenetic machinery, such as histone deacetylases (HDACs) or methyltransferases, is largely unexplored and represents a significant opportunity for discovering new mechanisms of action.
Proteomics and Metabolomics: Employing unbiased, systems-level approaches like chemical proteomics (e.g., activity-based protein profiling) and metabolomics can help identify direct protein targets and map the downstream pathway perturbations induced by these compounds in a cellular context.
Refinement of Structure-Activity Relationships for Enhanced Selectivity and Potency
Structure-activity relationship (SAR) studies are crucial for optimizing the indoloquinoline scaffold to improve its therapeutic index. nih.govresearchgate.net While it is established that the N-5 methyl group is critical for activity, the influence of substituents at other positions on the tetracyclic ring offers opportunities for fine-tuning. nih.govnih.gov
Future SAR studies will focus on:
Systematic Derivatization: Synthesizing and testing libraries of analogs with diverse functional groups at various positions of the indoloquinoline core will provide a more comprehensive understanding of the SAR. nih.govresearchgate.net For instance, studies have shown that introducing bromo substituents at the 2- and 7-positions can increase antiplasmodial potency tenfold compared to cryptolepine. nih.govresearchgate.net
Improving Selectivity: A key challenge is to enhance selectivity for a specific target (e.g., a particular cancer cell line or pathogen) while minimizing effects on healthy cells. nih.gov SAR studies can guide the design of derivatives with improved selectivity profiles. For example, certain indolo[3,2-c]quinoline derivatives showed high selectivity indices, suggesting they could be developed into chemotherapeutic agents with low toxicity. nih.gov
Physicochemical Properties: Modifications aimed at improving properties like aqueous solubility and bioavailability are essential for translating in vitro activity to in vivo efficacy. acs.orgnih.gov This was a motivating factor for creating metal complexes of related scaffolds. acs.orgnih.gov
The table below summarizes key SAR findings for indoloquinoline derivatives.
| Modification Site | Substituent Effect on Activity | Target/Activity | Reference(s) |
| N-5 Position | Methyl group is critical for broad-spectrum biological activity. | General Bioactivity | nih.govnih.gov |
| Positions 2 & 7 | Dichloro or dibromo substitution significantly increases antiplasmodial and cytotoxic potency. | Antiplasmodial, Cytotoxic | nih.govresearchgate.net |
| Position 9 (Isocryptolepine) | Side chain size and charge on the distal nitrogen are critical for antimalarial activity. | Antimalarial | nih.gov |
| Indole (B1671886) Moiety | Substitution with small lipophilic groups can enhance antiproliferative activity. | Antiproliferative | mdpi.com |
Innovative Design of Hybrid and Multitargeting Approaches
Given the multifactorial nature of diseases like cancer and Alzheimer's, molecules designed to engage multiple targets simultaneously can offer superior efficacy and combat drug resistance. nih.govnih.gov The rigid, planar structure of the indoloquinoline scaffold makes it an excellent building block for creating hybrid molecules. acs.orgnih.gov
Future directions include:
Conjugate Molecules: Fusing the indoloquinoline core with other pharmacophores can create novel agents with dual mechanisms of action. For example, conjugates of a related indolo[2,3-b]quinoline with hydroxycinnamic acids were designed to combine DNA intercalation with ROS modulation. nih.gov
Multitarget-Directed Ligands: Designing single molecules that are rationally optimized to interact with two or more distinct biological targets. This approach has been explored by creating rivastigmine-indole hybrids for Alzheimer's disease, which combine cholinesterase inhibition with antioxidant and anti-amyloid aggregation properties. nih.gov Similar strategies could be applied to the indolo[3,2-b]quinoline scaffold.
Metal-Based Hybrids: The formation of coordination complexes with metals like copper(II) has been shown to not only improve solubility but also dramatically alter the biological activity profile of related heterocyclic systems, turning a selective kinase inhibitor into a potent inhibitor of multiple other kinases. acs.orgnih.gov
Application of Advanced Computational Design in Rational Drug Discovery
Computational methods are indispensable tools for accelerating the drug discovery process. nih.gov They allow for the prediction of molecular interactions, the screening of virtual libraries, and the rational design of new compounds with desired properties. nih.gov
Future applications in indoloquinoline research will involve:
Molecular Docking and Dynamics: These techniques will continue to be used to predict and analyze the binding modes of indoloquinoline derivatives within the active sites of known and newly identified targets like topoisomerases and kinases. nih.govnih.gov This provides a structural basis for understanding SAR and guiding the design of more potent inhibitors.
Virtual Screening: Large chemical libraries can be computationally screened against a target of interest to identify novel indoloquinoline-based hits, expanding the chemical space for this privileged scaffold. nih.gov
Quantitative Structure-Activity Relationship (QSAR): Developing robust QSAR models will enable the prediction of the biological activity of newly designed compounds before their synthesis, saving time and resources.
De Novo Design: Advanced algorithms can design novel molecules from scratch that are optimized to fit the binding pocket of a target protein, potentially leading to the discovery of entirely new indoloquinoline-based chemotypes with enhanced properties. nih.gov
Integration into Chemical Biology Tools and Probe Development
Beyond their therapeutic potential, indoloquinolines can be developed into valuable chemical probes to study biological systems. A chemical probe is a small molecule designed to selectively engage a specific protein or pathway, enabling the interrogation of its biological function.
Future work in this area could focus on:
Fluorescent Probes: The inherent fluorescence of the tetracyclic aromatic system could be harnessed. By attaching specific targeting moieties, indoloquinolines could be developed into probes for imaging the localization of specific biomolecules or organelles within living cells.
Affinity-Based Probes: Functionalizing the indoloquinoline scaffold with a reactive group (for covalent labeling) and a reporter tag (like biotin (B1667282) or an alkyne for click chemistry) would create probes for "pull-down" experiments to identify and validate direct protein targets from complex cell lysates.
Target Engagement Probes: Developing probes that provide a measurable signal (e.g., fluorescence) only upon binding to their intended target would allow for the direct quantification of target engagement in living cells, a critical step in drug development.
DNA-Encoded Libraries (DELs): The indoloquinoline scaffold is an ideal candidate for inclusion in DNA-encoded libraries. sigmaaldrich.com Attaching this privileged structure to DNA barcodes would allow for the rapid screening of millions of its derivatives against a wide range of purified protein targets, accelerating the discovery of new ligands and biological targets. sigmaaldrich.com
Q & A
What synthetic methodologies are most effective for preparing 5-methylindolo[3,2-b]quinoline derivatives, and how do reaction conditions influence yield?
Basic Research Question
The synthesis of 5-methylindolo[3,2-b]quinoline derivatives often employs Bergman cycloaromatization or condensation reactions. For example, Bergman’s method (2003) uses isatin and 2-aminobenzylamine under acidic conditions, with heating to 100°C for 6 hours to form the indoloquinoline core . Modifications include introducing substituents via pre-functionalized starting materials (e.g., m-anisidine or 3-chloroaniline) to tailor the scaffold. Yield optimization requires precise control of stoichiometry, temperature, and purification steps (e.g., sodium hydroxide washes to isolate intermediates). Side reactions, such as incomplete cyclization, can be mitigated using anhydrous sodium sulfate as a desiccant .
How can researchers address the poor aqueous solubility of 5-methylindolo[3,2-b]quinoline derivatives in pharmacological studies?
Advanced Research Question
Nanoformulation strategies, such as encapsulation into mesoporous silica nanoparticles (SiO2NPs), enhance solubility and bioavailability. For instance, loading 0.6 g of 5-methylindolo[3,2-b]quinoline derivatives into SiO2NPs produces spherical nanoparticles (<500 nm) with high stability (zeta potential >−30 mV) and sustained release at physiological pH (4.5 and 7.4). Characterization via SEM and dynamic light scattering confirms structural integrity, while cytotoxicity assays (e.g., cell viability tests on MV4-11 leukemia cells) validate biocompatibility . Alternative approaches include synthesizing hydrazide derivatives to improve hydrophilicity, as demonstrated in quinoline-carboxylic acid gel systems .
What structural modifications enhance the antiproliferative activity of 5-methylindolo[3,2-b]quinoline derivatives?
Advanced Research Question
Structure-activity relationship (SAR) studies highlight the critical role of the ω-aminoalkylamino substituent at C11. Introducing a 3-aminopropylamino group significantly increases cytotoxicity against leukemia cells (e.g., MV4-11) compared to unsubstituted analogs . DFT studies reveal that chlorine substitutions on the aromatic nucleus enhance electrostatic interactions with DNA or protein targets, while alkylamine side chains facilitate hydrogen bonding or π-cation interactions . Modifications at N5 or N10 positions (e.g., branched alkyl chains) further optimize binding affinity and selectivity .
How do 5-methylindolo[3,2-b]quinoline derivatives interact with G-quadruplex (G4) DNA structures, and what methodological approaches validate these interactions?
Advanced Research Question
Unmodified indolo[3,2-b]quinolines (e.g., quindoline) exhibit weak G4 stabilization. However, adding electron-donating groups (e.g., alkylamines) enhances telomerase inhibition and G4 binding. Techniques like UV-Vis spectroscopy, surface plasmon resonance (SPR), and molecular docking (Surflex-Dock) quantify binding constants and mode of interaction. For example, ionic strength assays confirm intercalation by eliminating surface-binding modes . Ruthenium complexes fused with indoloquinoline scaffolds show selective G4 binding, validated via fluorescence displacement assays (e.g., thioflavin T competition) .
What contradictions exist in reported biological activities of indoloquinoline derivatives, and how can they be resolved experimentally?
Advanced Research Question
Discrepancies in G4 stabilization efficacy arise from variations in side-chain topology and assay conditions. For instance, indolo[3,2-c]quinolines show inconsistent anticancer activity compared to [3,2-b] isomers, likely due to differences in planarity and steric hindrance. Resolving these requires comparative studies using standardized assays (e.g., FRET-melting for G4 stability) and structural characterization (X-ray crystallography or NMR). Contradictions in cytotoxicity data may stem from cell-line-specific uptake mechanisms, addressed via flow cytometry or confocal imaging .
How do acid dissociation constants (pKa) of indoloquinoline derivatives influence their pharmacological profiles?
Basic Research Question
pKa values determine membrane permeability and target binding. For 5-methylindolo[3,2-b]quinoline derivatives, the Henderson-Hasselbalch method is used to measure pKa via UV-Vis titration at varying pH. Derivatives with ionizable alkylamine side chains (e.g., pKa ~8.5) exhibit enhanced blood-brain barrier penetration, critical for CNS-targeted therapies. Computational tools (e.g., MarvinSketch) predict pKa to guide synthetic prioritization .
What analytical techniques are essential for characterizing indoloquinoline derivatives and their hydrates?
Basic Research Question
Key techniques include:
- NMR (1H/13C) : Confirms substitution patterns and hydrate formation (e.g., H2O peaks in D2O-exchanged samples) .
- Mass spectrometry (HRMS) : Validates molecular formulas (e.g., exact mass 462.1573 for dimeric derivatives) .
- X-ray diffraction : Resolves crystal structures, including hydrate lattice arrangements .
- Thermogravimetric analysis (TGA) : Quantifies hydrate water content via mass loss upon heating .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
